Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1809161-52-1) is a dihydropyrimidinone derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a 3-bromo-4-chlorophenyl substituent at position 4, a methyl group at position 6, and an ethyl ester at position 5 (Figure 1).
Properties
IUPAC Name |
ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZYCMRBUZHJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)Cl)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112112 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-52-1 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 1809161-52-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H14BrClN2O3
- Molecular Weight : 373.64 g/mol
- IUPAC Name : this compound
The presence of halogen substituents (bromo and chloro) on the phenyl ring is notable for its potential influence on biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. This compound has shown promising results against various bacterial strains.
The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated in several studies. Notably, it has been evaluated for its effects on cancer cell lines such as MGC-803 and HeLa.
In vitro studies indicated that:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : It promotes apoptotic cell death through the activation of caspase pathways.
These findings suggest that the compound may act as a selective inhibitor of topoisomerase II, a crucial enzyme in DNA replication and repair .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. The presence of halogen atoms (bromo and chloro) on the aromatic ring enhances lipophilicity and may improve cellular uptake. Modifications at the 6-position also appear to influence biological efficacy significantly.
Study 1: Antimicrobial Efficacy
A study conducted by Nagaraj and Reddy (2008) demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity against E. coli and S. aureus. The authors noted that structural modifications could lead to enhanced potency against resistant strains .
Study 2: Anticancer Properties
Research published in MDPI highlighted that compounds with similar structures effectively inhibited proliferation in various cancer cell lines while exhibiting low cytotoxicity in normal cells . this compound was included in comparative analyses showing promising results.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (, Compound 1) :
The phenyl group at position 4 lacks halogen substituents, resulting in reduced steric bulk and electron-withdrawing effects compared to the 3-bromo-4-chlorophenyl group. This difference may lower binding affinity in biological targets requiring halogen interactions .Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
Replacement of the 2-oxo group with 2-thioxo introduces sulfur, altering hydrogen-bonding capacity and increasing lipophilicity (logP ~2.8 vs. ~2.5 for oxo analogs). Thiourea-derived analogs often exhibit enhanced enzyme inhibitory activity due to sulfur’s polarizability .Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
Fluorine’s strong electron-withdrawing effect enhances metabolic stability compared to bromo/chloro substituents. Fluorophenyl derivatives show improved bioavailability in pharmacokinetic studies .
Modifications at Position 6
Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
The bromomethyl group at position 6 increases reactivity, enabling further alkylation or nucleophilic substitution. This derivative is a key intermediate in antitumor agent synthesis .
Ester Group Variations
- Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
Methyl esters generally exhibit lower hydrolytic stability than ethyl esters. The nitro group at position 4 enhances electron-deficient character, favoring interactions with enzymes like thymidine phosphorylase (IC₅₀ = 12 μM) .
Antioxidant Activity
Furan-substituted analogs (e.g., Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) demonstrate significant radical scavenging activity (IC₅₀ = 0.6 mg/mL) due to the heteroaromatic system’s redox activity ().
Enzyme Inhibition
Nitro-substituted derivatives () inhibit thymidine phosphorylase, a target in cancer therapy. The bromo-chloro substituents in the target compound could enhance halogen bonding with enzyme active sites, though specific data are lacking .
Data Tables
Table 1: Substituent Effects on Key Properties
Q & A
Q. Optimization Tips :
- Solvent choice (ethanol for higher yields, dichloromethane for faster reactions).
- Catalyst loading (1–5 mol% HCl improves cyclization efficiency).
Q. Table 1: Synthesis Conditions from Literature
| Aldehyde | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-bromo-4-chlorophenyl | Ethanol | HCl | 80 | 75 | |
| 4-ethoxyphenyl (analog) | DMSO | – | 80 | 82 | |
| 3-hydroxyphenyl (analog) | DCM | AcOH | 25 | 68 |
Basic: Which spectroscopic methods confirm its structure?
Answer:
- 1H/13C NMR : Identifies protons (e.g., δ 2.27 ppm for methyl, δ 5.39 ppm for the tetrahydropyrimidine CH group) and carbons. Aromatic protons appear as multiplets due to bromo/chloro substituents .
- X-ray Crystallography : Confirms the boat conformation of the tetrahydropyrimidine ring and intermolecular hydrogen bonds (N–H···O) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 401.2).
Q. Table 2: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.27 (s, CH3), 5.39 (s, CH), aromatic signals | |
| X-ray | Boat conformation, H-bonding network |
Advanced: How do bromo/chloro substituents influence reactivity?
Answer:
- Electronic Effects : Bromo (σp = 0.26) and chloro (σp = 0.23) are electron-withdrawing, activating the phenyl ring for nucleophilic aromatic substitution. Bromo groups facilitate Suzuki-Miyaura cross-coupling for further derivatization .
- Steric Effects : The 3-bromo-4-chloro arrangement creates steric hindrance, limiting access to the para position.
- Methodological Consideration : Use Pd-based catalysts (e.g., Pd(PPh3)4) for selective coupling reactions .
Advanced: How to resolve contradictory bioactivity data in tetrahydropyrimidines?
Answer:
Contradictions in reported activities (e.g., antimicrobial vs. inactive) may arise from:
Purity Variations : Validate compound purity via HPLC (>95%) .
Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion).
Structural Confirmation : Re-examine stereochemistry via X-ray or NOESY NMR .
Computational Validation : Perform molecular docking to predict target binding (e.g., kinase inhibition) .
Basic: What is the molecular conformation in the solid state?
Answer:
X-ray studies of analogs reveal:
- Tetrahydropyrimidine Ring : Adopts a boat conformation.
- Substituent Orientation : Bromo/chloro groups occupy equatorial positions, minimizing steric clash.
- Intermolecular Interactions : N–H···O hydrogen bonds stabilize crystal packing .
Advanced: How to optimize reaction yields during scale-up?
Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps .
- Solvent-Free Conditions : Reduce purification complexity (e.g., melt reactions at 100°C) .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress.
Yield Improvement Case Study :
Switching from batch to flow reactors increased yields of a chlorophenyl analog from 68% to 85% .
Advanced: What computational methods predict biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
Basic: How to analyze regioselectivity in derivative synthesis?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
